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Compound of Interest

Compound Name:
3-(4-methoxyphenyl)-1-(oxolane-

3-carbonyl)azepane

CAS No.: 1797720-57-0

Cat. No.: B2820412

Get Quote

Executive Summary
Methoxyphenyl-substituted azepanes represent a privileged scaffold in CNS drug discovery,

often targeting dopaminergic and serotonergic receptors (e.g., D2/D3, 5-HT2A). However, their

clinical utility is frequently compromised by rapid oxidative metabolism. The methoxyphenyl

moiety serves as a metabolic "soft spot," primarily susceptible to O-demethylation driven by

CYP2D6 and CYP3A4, while the azepane ring is prone to N-oxidation and

-carbon hydroxylation. This guide provides a validated framework for predicting, verifying, and
mitigating these metabolic liabilities using a synergistic in silico and in vitro approach.[1]

Chemical Space & Metabolic Liabilities[2][3]
The Scaffold Architecture
The structure consists of a seven-membered nitrogenous ring (azepane) linked to a phenyl ring

bearing a methoxy group.[2]

The Azepane Ring: A flexible, lipophilic base (
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). The nitrogen atom can coordinate with the heme iron of P450s or undergo FMO-mediated
oxidation.

The Methoxyphenyl Group: An electron-rich aromatic system. The methoxy group is a classic

site for Phase I metabolism (O-dealkylation).

The "Soft Spot" Mechanics
Metabolic instability in this scaffold is dominated by two competing pathways:

O-Demethylation (Major): CYP450 enzymes (predominantly CYP2D6) abstract a hydrogen

atom from the methoxy methyl group. This forms an unstable hemiacetal intermediate which

spontaneously collapses to release formaldehyde and the corresponding phenol. The phenol

is rapidly glucuronidated (Phase II), leading to high clearance.

Azepane Oxidation (Minor/Moderate):

N-Oxidation: Direct oxygenation of the nitrogen.

-Hydroxylation: Hydroxylation at the carbon adjacent to the nitrogen, leading to ring
opening or lactam formation.

Mechanistic Pathways & Visualization[5]
Understanding the specific enzymatic mechanism is crucial for prediction. The Hydrogen Atom

Transfer (HAT) mechanism is the rate-limiting step for O-demethylation. The bond dissociation

energy (BDE) of the C-H bond in the methoxy group is lowered by the adjacent oxygen's lone

pair, making it a prime target for the high-valent Iron-Oxo species (Compound I) of the CYP450

catalytic cycle.

Diagram 1: Metabolic Pathways of Methoxyphenyl-
Azepanes
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Caption: Divergent metabolic pathways. CYP2D6 preferentially targets the methoxy group (O-

demethylation) due to favorable energetics, while CYP3A4/FMO may target the azepane ring.

Predictive Framework (In Silico)
Before synthesis, computational tools must be used to rank designs.

Site of Metabolism (SOM) Prediction
Do not rely on a single algorithm. Use a consensus approach:

Reactivity-Based (e.g., SMARTCyp): Calculates the activation energy for H-abstraction. For

methoxyphenyls, look for low energy barriers (< 15 kcal/mol) at the methoxy methyl.

Structure-Based (Docking): Dock the ligand into the crystal structure of CYP2D6 (PDB:

2F9Q).

Key Interaction: The basic nitrogen of the azepane should form a salt bridge with Asp301.

Distance Check: Measure the distance from the heme iron to the methoxy carbon. A

distance of 4-5 Å indicates high lability.

Quantum Mechanical (QM) Validation
For lead compounds, perform DFT calculations (e.g., B3LYP/6-31G*) to calculate the Bond

Dissociation Energy (BDE) of the methoxy C-H bonds.

Threshold: C-H BDEs < 85 kcal/mol suggest extreme metabolic instability.
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Comparison: Compare the BDE of the methoxy group vs. the azepane

-carbons to predict the primary clearance mechanism.

Experimental Validation (In Vitro)
Predictions must be validated using a tiered assay system.

Protocol: Microsomal Stability Assay
This assay determines the Intrinsic Clearance (

) and half-life (

).

Reagents:

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL

G6P dehydrogenase).

Phosphate Buffer (100 mM, pH 7.4).

Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow:

Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final conc) in buffer. Incubate

at 37°C for 5 mins.

Initiation: Add NADPH regenerating system to start the reaction.

Sampling: At

min, remove 50 µL aliquots.

Quenching: Immediately dispense into 150 µL ice-cold ACN. Vortex and centrifuge (4000g,

20 min).
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Analysis: Inject supernatant into LC-MS/MS. Monitor parent depletion.

Data Analysis: Plot

vs. time. The slope

gives:

Protocol: Metabolite Identification (MetID)
To confirm where the molecule is breaking:

Incubation: Run the microsomal assay for 60 mins at a higher concentration (10 µM) to

generate sufficient metabolite.

LC-MS/MS: Use a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).

Mass Shift Detection:

-14.01 Da: Loss of

(O-demethylation). Diagnostic for methoxy instability.

+15.99 Da: Mono-oxygenation (Hydroxylation or N-oxidation).

+31.99 Da: Di-oxygenation.

Optimization Strategies
If the methoxyphenyl-azepane is too unstable (

), apply these structural modifications:

Table 1: Structural Optimization Matrix
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Strategy Modification
Mechanism of
Action

Effect on Stability

Fluorination
Replace Phenyl-H

with F

Blocks aromatic

hydroxylation;

electronic deactivation

of ring.

High (if placed para to

methoxy)

Deuteration

Kinetic Isotope Effect

(KIE). C-D bond is

stronger than C-H.

Moderate to High

(Specific to O-

demethylation)

Steric Hindrance or

Steric bulk prevents

approach to Heme

Iron.

High (May affect

potency)

Scaffold Hop
Azepane

Azocane/Piperidine

Alters ring

conformation and N-

Fe distance.

Variable

Integrated Workflow & Decision Tree
This diagram illustrates the logic flow from design to lead selection.

Diagram 2: Prediction & Optimization Loop
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Caption: Iterative workflow for stabilizing methoxyphenyl-azepanes. In silico filters prioritize

designs, while MetID directs specific chemical modifications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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